4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 789-74-2
VCID: VC15930830
InChI: InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile

CAS No.: 789-74-2

Cat. No.: VC15930830

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile - 789-74-2

Specification

CAS No. 789-74-2
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile
Standard InChI InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2
Standard InChI Key VEJVFBVGHOEGLV-UHFFFAOYSA-N
Canonical SMILES C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile, reflects its bipartite structure: a 2,3-dihydro-1H-inden scaffold fused to a benzonitrile moiety via an amino linker. The inden component features a hydroxyl group at the 2-position, while the benzonitrile group occupies the para position relative to the amino substituent.

Key Structural Descriptors

  • SMILES Notation: C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O

  • InChI Key: VEJVFBVGHOEGLV-UHFFFAOYSA-N

  • Hydrogen Bond Donor/Acceptor Count: 2 donors (NH and OH), 3 acceptors (N≡C, NH, and OH).

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile typically involves multi-step organic reactions, including:

  • Cyanation: Introduction of the nitrile group via metal-mediated reactions (e.g., CuCN or Zn(CN)2_2 under inert conditions) .

  • Amination: Coupling of the inden scaffold to the benzonitrile group using nucleophilic substitution or Buchwald-Hartwig amination .

  • Hydroxylation: Oxidation or hydroxyl-group introduction via intermediates like epoxides .

Example Protocol (Hypothetical)

  • Bromination: Treat 2,3-dihydro-1H-inden-1-amine with bromine in a polar solvent (e.g., DMF) to yield 5-bromo-2,3-dihydro-1H-inden-1-amine .

  • Cyanation: React the brominated intermediate with CuCN at 120–175°C under nitrogen to substitute bromine with a nitrile group .

  • Coupling: Perform a nucleophilic aromatic substitution between the aminated inden and 4-fluorobenzonitrile in the presence of a base (e.g., K2_2CO3_3).

Physicochemical Properties

Computed Properties

PropertyValueSource
Molecular Weight250.29 g/mol
XLogP3-AA~2.1 (estimated)
Topological Polar Surface64.5 Ų
Heavy Atom Count19

Solubility and Stability

  • Solubility: Likely low aqueous solubility due to aromatic and nitrile groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the nitrile group .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (40–60%) due to side reactions during cyanation . Transition-metal catalysis (e.g., Pd/Ni) could improve efficiency .

Biological Profiling

No in vitro or in vivo data exist for this specific compound. Priority studies should include:

  • Target Screening: Kinase panels, GPCR assays.

  • ADMET Profiling: Metabolic stability, cytochrome P450 inhibition.

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